molecular formula C12H13NO B1585326 4-Phenyltetrahydro-2H-pyran-4-carbonitrile CAS No. 1202-81-9

4-Phenyltetrahydro-2H-pyran-4-carbonitrile

Cat. No. B1585326
CAS RN: 1202-81-9
M. Wt: 187.24 g/mol
InChI Key: JQZWMLYXWOBPCV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Phenyltetrahydro-2H-pyran-4-carbonitrile consists of 12 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom. The exact structure is not provided in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving 4-Phenyltetrahydro-2H-pyran-4-carbonitrile are not detailed in the search results. It is primarily used for research and development.


Physical And Chemical Properties Analysis

4-Phenyltetrahydro-2H-pyran-4-carbonitrile is a liquid at room temperature . It has a predicted boiling point of approximately 339.6°C at 760 mmHg . The predicted density is approximately 1.1 g/mL , and the refractive index is predicted to be 1.55 .

Scientific Research Applications

Synthesis Methodologies

Research has developed metal-free, iodine-catalyzed synthesis techniques for fully substituted pyrazoles and their sulphenylation, emphasizing cost-efficiency and broad substrate scopes. This method facilitates the formation of multiple bonds, including C-S and C-N, through bond cleavage processes, showcasing an attractive strategy for creating complex molecules efficiently (Sun et al., 2015).

Corrosion Inhibition

Pyranopyrazole derivatives have been identified as effective corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit high inhibition efficiency, which increases with concentration and showcases mixed-type inhibition behavior. This research provides insights into the protective layer formation on metal surfaces, offering potential applications in material preservation and maintenance (Yadav et al., 2016).

Photovoltaic Properties

Studies on 4H-pyrano[3,2-c]quinoline derivatives highlight their applicability in organic-inorganic photodiode fabrication. These compounds exhibit photovoltaic properties, which can be enhanced by specific substituent groups, demonstrating their potential in developing efficient photovoltaic devices (Zeyada et al., 2016).

Antimicrobial Activities

Research into the molecular structure and antimicrobial activity of specific pyran derivatives, such as 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, reveals significant antibacterial and antifungal properties. These findings suggest the compound's pharmaceutical importance in drug discovery, potentially leading to new treatments for microbial infections (Okasha et al., 2022).

Safety And Hazards

4-Phenyltetrahydro-2H-pyran-4-carbonitrile is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to use personal protective equipment when handling this chemical and to avoid breathing in dust, vapors, mist, or gas .

properties

IUPAC Name

4-phenyloxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZWMLYXWOBPCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20152732
Record name 4-Phenyltetrahydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20152732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyltetrahydro-2H-pyran-4-carbonitrile

CAS RN

1202-81-9
Record name 4-Phenyltetrahydro-2H-pyran-4-carbonitrile
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Record name 1202-81-9
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Record name 4-Phenyltetrahydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyltetrahydropyran-4-carbonitrile
Source European Chemicals Agency (ECHA)
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Record name 4-Cyano-4-phenyltetrahydropyran
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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